molecular formula C10H11N3O B13672659 2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine

2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine

Cat. No.: B13672659
M. Wt: 189.21 g/mol
InChI Key: LKSVZRRHPDVXKQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxypyridine with 5-methylimidazole in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in dimethyl sulfoxide at elevated temperatures.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

  • 2-Methoxy-5-(2-imidazolyl)pyridine
  • 5-Methoxy-2-(5-methyl-2-imidazolyl)pyridine
  • 2-Methoxy-5-(5-ethyl-2-imidazolyl)pyridine

Comparison: 2-Methoxy-5-(5-methyl-2-imidazolyl)pyridine is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-methoxy-5-(5-methyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C10H11N3O/c1-7-5-12-10(13-7)8-3-4-9(14-2)11-6-8/h3-6H,1-2H3,(H,12,13)

InChI Key

LKSVZRRHPDVXKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(C=C2)OC

Origin of Product

United States

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